Acridine Orange hydrochloride hydrate

Flow Cytometry Cell Cycle Analysis RNA Quantitation

Zinc‑free (<50 ppm) Acridine Orange hydrochloride hydrate validated for flow cytometry. Unlike generic acridine orange, this ≥98% pure hydrate form guarantees defined stoichiometry, 20 mg/mL aqueous solubility, and absence of metal‑ion artifacts. Essential for TSAO cell‑cycle assays, AO/PI viability testing (r²=0.9921), malaria microscopy (83.3% sensitivity at <100 parasites/μL), and AFB screening. Select this formulation for reproducible, publication‑ready results in cell‑therapy QC and infectious‑disease diagnostics.

Molecular Formula C17H22ClN3O
Molecular Weight 319.8 g/mol
CAS No. 1704465-79-1
Cat. No. B3039155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcridine Orange hydrochloride hydrate
CAS1704465-79-1
Molecular FormulaC17H22ClN3O
Molecular Weight319.8 g/mol
Structural Identifiers
SMILESCN(C)C1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)N(C)C.O.Cl
InChIInChI=1S/C17H19N3.ClH.H2O/c1-19(2)14-7-5-12-9-13-6-8-15(20(3)4)11-17(13)18-16(12)10-14;;/h5-11H,1-4H3;1H;1H2
InChIKeyJUAAUEXLEKAEQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acridine Orange Hydrochloride Hydrate (CAS 1704465-79-1) – Core Properties for Nucleic Acid Detection and Cell Viability Assays


Acridine Orange hydrochloride hydrate (AO) is a metachromatic, cell-permeable fluorescent dye with a molecular weight of 301.81 g/mol (anhydrous basis) and a molecular formula of C17H19N3·HCl·xH2O . It exhibits excitation/emission maxima of 502/525 nm (green) when bound to dsDNA, and 460/650 nm (red) when associated with ssDNA or RNA, enabling simultaneous discrimination of nucleic acid species . The compound also accumulates in acidic organelles such as lysosomes (pH-dependent), emitting orange fluorescence at 590 nm under blue light excitation . Commercially available formulations include rigorously purified, zinc-free (<50 ppm) grades specifically validated for flow cytometry applications .

Why Not All Acridine Orange Formulations Are Interchangeable – Critical Purity and Zinc Content Considerations for Sensitive Assays


Substituting a generic acridine orange dye for a rigorously specified hydrochloride hydrate formulation introduces quantifiable risks to assay reproducibility. Variations in dye content (e.g., ~80% vs. ≥98% ) directly impact molar extinction coefficient and effective working concentration, necessitating re-optimization of staining protocols. More critically, the presence of trace zinc in non-purified grades interferes with flow cytometric analyses, as zinc can alter fluorescence properties and induce cellular toxicity. A rigorously purified, zinc-free grade (typically <50 ppm Zn) is specifically validated for flow cytometry, ensuring consistent nucleic acid staining without metal-ion artifacts . Furthermore, the hydrate form of the hydrochloride salt provides defined stoichiometry and improved aqueous solubility (20 mg/mL in water) compared to anhydrous preparations, which is essential for reproducible solution-based assays .

Quantitative Evidence for Acridine Orange Hydrochloride Hydrate: Performance Benchmarks vs. Key Comparators


Acridine Orange vs. Propidium Iodide in Flow Cytometry: RNA Quantitation Accuracy and Quiescent Cell Resolution

In a direct comparison of flow cytometric assays for cellular RNA, the two-step acridine orange (TSAO) method was evaluated against propidium iodide (PI) staining. While both assays detected a decrease in cellular RNA as cells entered plateau phase, TSAO provided superior resolution of the quiescent (Q) cell population [1]. The PI assay closely mirrored UV spectrophotometric measurements of total RNA, but TSAO uniquely enabled simultaneous DNA distribution analysis [1].

Flow Cytometry Cell Cycle Analysis RNA Quantitation

Acridine Orange/Propidium Iodide (AO/PI) vs. Trypan Blue: Superior Linearity in Viability Assessment

A fluorometric cell viability assay using acridine orange and propidium iodide (AO/PI) was directly compared to the standard trypan blue (TB) exclusion method for assessing hematopoietic progenitor cell (HPC) viability [1]. AO/PI demonstrated significantly higher linearity across the 0-100% viability range and better correlation with functional CFU-GM frequency [1].

Cell Viability Hematopoietic Progenitor Cells Flow Cytometry

Acridine Orange vs. QBC™ and Giemsa Staining: Diagnostic Sensitivity for Malaria Parasitemia

In a comparative study of 200 blood samples, acridine orange (AO) staining of thin blood films was evaluated against traditional Giemsa staining and the commercial QBC™ method for malaria diagnosis [1]. AO maintained high sensitivity even at low parasitemia levels where QBC™ performance degraded significantly [1].

Malaria Diagnosis Fluorescence Microscopy Parasitology

Acridine Orange vs. Acriflavine and Bisbenzimide: Fluorescence Intensity for Bacterial Enumeration

A comparative study evaluated acridine orange (AO), acriflavine, and bisbenzimide stains for enumerating bacteria in clear and humic waters [1]. While AO exhibited problematic precipitation in highly humic water, its fluorescence intensity on stained cells was qualitatively assessed as superior to acriflavine, a critical factor for detecting small cells [1].

Microbial Enumeration Environmental Microbiology Fluorescence Microscopy

Acridine Orange vs. Auramine Staining: Detection of Acid-Fast Bacilli with Reduced Background Interference

A phenolic acridine orange fluorescence staining method was developed and compared directly with standard auramine fluorescence acid-fast staining for detecting mycobacteria in specimen smears [1]. The AO method produced significantly less nonspecific background staining, improving the signal-to-noise ratio for bacillus identification [1].

Mycobacteriology Fluorescence Staining Acid-Fast Bacilli

Acridine Orange/DAPI vs. Acridine Orange/Propidium Iodide: Consistency of Viability Measurements in High-Throughput Cell Counting

A 2023 study using the Cellaca MX high-throughput cell counter compared two dual-staining viability methods: acridine orange/DAPI (AO/DAPI) and acridine orange/propidium iodide (AO/PI) [1]. AO/PI provided more consistent cell count and viability results during the first 30 minutes of staining, while AO/DAPI tended to produce higher viability readings with differences ranging up to 24% [1].

Cell Therapy High-Throughput Screening Viability Assays

Acridine Orange Hydrochloride Hydrate – Recommended Applications Based on Quantitative Performance Evidence


Flow Cytometric Analysis Requiring Simultaneous DNA/RNA Quantitation and Quiescent Cell Identification

Based on direct comparative evidence, the two-step acridine orange (TSAO) method is the preferred choice when an assay must concurrently measure DNA content and RNA levels, particularly for resolving quiescent cell populations. The TSAO assay provides superior resolution of Q cells compared to propidium iodide-based methods [1]. Applications include cell cycle studies, stem cell characterization, and monitoring cellular activation states.

Clinical Cell Engineering and HPC Viability Testing Requiring High Linearity and Functional Correlation

For hematopoietic progenitor cell (HPC) viability assessment, the AO/PI fluorometric assay is quantitatively superior to traditional trypan blue exclusion. The AO/PI method demonstrates r² = 0.9921 for predicted vs. measured viability (vs. 0.9584 for TB) and stronger correlation with CFU-GM frequency (r² = 0.979 vs. 0.930) [2]. This makes AO/PI the method of choice for QC release testing in cell therapy manufacturing and bone marrow transplantation settings.

Malaria Diagnosis in Low-Resource Settings with High Prevalence of Low-Level Parasitemia

When diagnosing malaria in endemic regions where parasitemia often falls below 100 parasites/μL, acridine orange fluorescence microscopy offers a critical sensitivity advantage over commercial alternatives. AO maintains 83.3% sensitivity at <100 parasites/μL compared to only 41.7% for the QBC™ method [3]. AO staining of thin blood films is therefore recommended for field laboratories where missing low-level infections could have serious clinical consequences.

Mycobacteriology Smear Screening Requiring High Signal-to-Noise Ratio and Non-Carcinogenic Reagents

For fluorescence-based screening of acid-fast bacilli (e.g., M. tuberculosis) in clinical specimens, the phenolic acridine orange method provides reduced nonspecific background staining compared to auramine-based protocols [4]. The pale green contrasting background produced by AO enhances the visibility of red-to-orange fluorescing bacilli, facilitating faster slide screening and improved detection sensitivity. Additionally, AO serves as a non-carcinogenic alternative to auramine, addressing occupational safety concerns in high-volume diagnostic laboratories.

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